O2-benzyl O1-tert-butyl 5-oxopiperidine-1,2-dicarboxylate
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Overview
Description
O2-benzyl O1-tert-butyl 5-oxopiperidine-1,2-dicarboxylate is a chemical compound with the molecular formula C17H21NO5. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
The synthesis of O2-benzyl O1-tert-butyl 5-oxopiperidine-1,2-dicarboxylate typically involves the reaction of piperidine derivatives with benzyl and tert-butyl groups under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction . Industrial production methods may include large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
O2-benzyl O1-tert-butyl 5-oxopiperidine-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
O2-benzyl O1-tert-butyl 5-oxopiperidine-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O2-benzyl O1-tert-butyl 5-oxopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use. Generally, it may interact with enzymes, receptors, or other biomolecules to exert its effects .
Comparison with Similar Compounds
O2-benzyl O1-tert-butyl 5-oxopiperidine-1,2-dicarboxylate can be compared with other similar compounds, such as:
- O1-tert-butyl O2-ethyl 5-oxopiperidine-1,2-dicarboxylate
- O1-tert-butyl O2-methyl 5-oxopiperidine-1,2-dicarboxylate
These compounds share similar structural features but differ in the substituents attached to the piperidine ring. The uniqueness of this compound lies in its specific combination of benzyl and tert-butyl groups, which can influence its chemical properties and reactivity .
Properties
Molecular Formula |
C18H23NO5 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-O-benzyl 1-O-tert-butyl 5-oxopiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C18H23NO5/c1-18(2,3)24-17(22)19-11-14(20)9-10-15(19)16(21)23-12-13-7-5-4-6-8-13/h4-8,15H,9-12H2,1-3H3 |
InChI Key |
FXSNOHJFTRLAJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CCC1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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